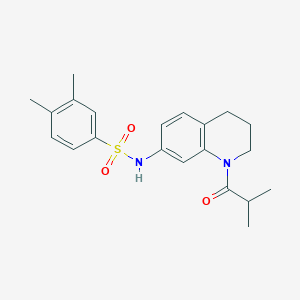

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide, also known as L-690,330, is a compound that has been extensively studied for its potential use in scientific research.

Applications De Recherche Scientifique

- The compound’s structure includes a tetrahydroquinoline (THQ) moiety, which is relevant in anticancer research .

Anticancer Properties

Antibacterial Activity

Antifungal Effects

Anti-Inflammatory Potential

Immunomodulation

Materials Science and Drug Precursors

Mécanisme D'action

Target of Action

Sulfonamides, a class of drugs to which this compound belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA growth and cell division .

Mode of Action

The compound likely interacts with its target, dihydropteroate synthetase, by mimicking and replacing PABA, a substrate of the enzyme . This inhibits the formation of dihydrofolate and tetrahydrofolate, thereby disrupting bacterial DNA growth and cell division .

Biochemical Pathways

The compound affects the folate synthesis pathway in bacteria. By inhibiting dihydropteroate synthetase, it prevents the formation of dihydrofolate and tetrahydrofolate . These molecules are essential for the synthesis of thymidine, a nucleotide required for DNA replication. Thus, the compound’s action leads to the inhibition of bacterial growth and replication .

Pharmacokinetics

Sulfonamides, in general, are known to be well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication. By disrupting the folate synthesis pathway, the compound prevents the synthesis of thymidine, thereby inhibiting DNA replication and bacterial growth .

Propriétés

IUPAC Name |

3,4-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c1-14(2)21(24)23-11-5-6-17-8-9-18(13-20(17)23)22-27(25,26)19-10-7-15(3)16(4)12-19/h7-10,12-14,22H,5-6,11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQAEZIHZIPFIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3,4-dimethylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-chlorophenyl)sulfanyl]-N-[2-(phenylsulfanyl)ethyl]acetamide](/img/structure/B2899082.png)

![3-chloro-2-[(4-nitrophenyl)(1H-1,2,3,4-tetraazol-5-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2899091.png)

![4-[2-(2-Oxo-2-phenylethyl)azepane-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2899093.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2899094.png)

![3-{4-[4-(2-Methoxyphenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2899095.png)

![3-{2-Cyano-2-[(pyridin-4-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B2899096.png)

![1-{[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2899099.png)

![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/no-structure.png)

![(1R,5S)-N-(3,4-dimethylphenyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2899104.png)

![Tert-butyl (2S)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate](/img/structure/B2899105.png)